molecular formula C19H16N4O3 B3191769 N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide CAS No. 5747-35-3

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide

Cat. No.: B3191769
CAS No.: 5747-35-3
M. Wt: 348.4 g/mol
InChI Key: NFSIRPKVGQQXIH-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility and stability, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide typically involves the reaction of 4-ethoxyaniline with benzotriazole and furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, solvents, and reaction times to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often focus on optimizing the process for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide is unique due to its combination of benzotriazole, furan, and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-25-15-8-6-14(7-9-15)23-21-16-10-5-13(12-17(16)22-23)20-19(24)18-4-3-11-26-18/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSIRPKVGQQXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973003
Record name N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5747-35-3
Record name N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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